molecular formula C12H10F2N2O2S B12943785 4-Amino-3,5-difluoro-N-phenylbenzenesulfonamide

4-Amino-3,5-difluoro-N-phenylbenzenesulfonamide

Cat. No.: B12943785
M. Wt: 284.28 g/mol
InChI Key: RVOXSYHYHQBKBE-UHFFFAOYSA-N
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Description

4-Amino-3,5-difluoro-N-phenylbenzenesulfonamide is a chemical compound with the molecular formula C12H10F2N2O2S and a molecular weight of 284.28 g/mol . It is a member of the sulfonamide class of compounds, which are known for their diverse applications in medicinal chemistry and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3,5-difluoro-N-phenylbenzenesulfonamide typically involves the reaction of 4-amino-3,5-difluorobenzoic acid with an appropriate sulfonamide reagent under controlled conditions . The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

4-Amino-3,5-difluoro-N-phenylbenzenesulfonamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).

Major Products Formed

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

4-Amino-3,5-difluoro-N-phenylbenzenesulfonamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of antimicrobial agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Amino-3,5-difluoro-N-phenylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme or pathway targeted .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-3,5-difluoro-N-phenylbenzenesulfonamide is unique due to the presence of fluorine atoms, which can significantly alter its chemical and biological properties. The fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C12H10F2N2O2S

Molecular Weight

284.28 g/mol

IUPAC Name

4-amino-3,5-difluoro-N-phenylbenzenesulfonamide

InChI

InChI=1S/C12H10F2N2O2S/c13-10-6-9(7-11(14)12(10)15)19(17,18)16-8-4-2-1-3-5-8/h1-7,16H,15H2

InChI Key

RVOXSYHYHQBKBE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C(=C2)F)N)F

Origin of Product

United States

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